N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine
Description
Structure
3D Structure
Properties
CAS No. |
760145-54-8 |
|---|---|
Molecular Formula |
C10H12F3N |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h2-6,9,14H,7H2,1H3 |
InChI Key |
PANUIFWXZBSEJY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation and Etherification Route
This method, described in European patent EP0391070, involves:
- Starting from 2-benzoyl-N-benzyl-N-methylethylamine, which is catalytically hydrogenated using Pt/C or Pd-Pt/C catalysts at 5 bar hydrogen pressure and 50°C in ethanol or ethyl acetate solvent.
- The hydrogenation reduces the keto group and simultaneously removes the N-benzyl protecting group, yielding 1-phenyl-3-(N-methylamino)-propane-1-ol.
- This intermediate is then etherified selectively with 1-chloro-4-trifluoromethylbenzene in N-methylpyrrolidone (NMP) using potassium iodide and potassium t-butoxide as bases at 80°C for 6 hours.
- The product, N-methyl-3-(p-trifluoromethylphenoxy)-3-phenyl-propylamine, is isolated by crystallization and washing, achieving yields around 85% for the intermediate and high overall yields for the final product.
Key Reaction Conditions and Yields:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalytic hydrogenation | Pt/C or Pd-Pt/C, 5 bar H2, 50°C | 85 | Produces 1-phenyl-3-(N-methylamino)-propane-1-ol |
| Etherification | NMP, KJ, potassium t-butoxide, 80°C, 6 h | High | Reaction with 1-chloro-4-trifluoromethylbenzene |
| Crystallization and isolation | Cooling to 5-10°C, vacuum drying | - | Purification step |
This process avoids cumbersome N-demethylation steps required in earlier methods and improves both technical and economic efficiency.
Multi-Step Mannich and Reduction Route
According to Chinese patent CN100430376C, an alternative industrially viable method includes:
- Performing a Mannich reaction between acetophenone, paraformaldehyde, and a suitable amine in C1-C4 monohydric alcohol under acid catalysis to form a Mannich base intermediate.
- Subsequent debenzylation, reduction, and hydrolysis steps convert this intermediate into N-methyl-3-phenyl-3-hydroxypropylamine.
- The total yield over four steps (Mannich reaction, debenzylation, reduction, hydrolysis) is ≥74%.
- The process uses mild conditions, inexpensive and readily available reagents, and avoids special equipment, making it cost-effective and environmentally friendly.
- The alkaline reaction environment prevents formation of hydrochloride salts that could reduce purity and yield.
Summary of Steps and Advantages:
| Step | Description | Yield (%) | Advantages |
|---|---|---|---|
| Mannich reaction | Acetophenone + paraformaldehyde + amine in alcohol, acid catalyst | - | Mild conditions, good selectivity |
| Debenzylation | Removal of benzyl protecting group | - | High selectivity, less pollution |
| Reduction | Conversion to hydroxypropylamine | - | Efficient conversion |
| Hydrolysis | Final conversion to target amine | - | High purity, avoids salt formation |
This method is notable for its scalability and environmental considerations.
Halide Intermediate and Nucleophilic Substitution Route
The US patent US4018895A describes:
- Preparation of N,N-dimethyl 3-phenyl-3-chloropropylamine hydrochloride by reaction of N,N-dimethyl 3-phenyl-3-hydroxypropylamine with thionyl chloride under reflux.
- Subsequent nucleophilic substitution with p-trifluoromethylphenol in the presence of sodium hydroxide in methanol, refluxed for about 5 days, to yield N,N-dimethyl 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine.
- Further treatment with potassium hydroxide and ethylene glycol at reflux to convert to the N-methyl derivative.
- Extraction and purification steps yield the free base, which can be converted to oxalate salt for crystallization.
| Step | Conditions | Duration | Notes |
|---|---|---|---|
| Chlorination | Thionyl chloride, reflux | 5 hours | Forms chloropropylamine hydrochloride |
| Nucleophilic substitution | p-trifluoromethylphenol, NaOH, MeOH, reflux | 5 days | Slow reaction, moderate yield |
| Hydrolysis and extraction | KOH, ethylene glycol, reflux | 20 hours | Converts to N-methyl derivative |
| Purification | Acid-base extraction, crystallization | - | Yields oxalate salt with mp 179-182°C |
This method is technically more demanding due to long reaction times and lower yields but provides a classical route to the target compound.
| Method | Yield (%) | Reaction Time | Complexity | Environmental Impact | Industrial Viability |
|---|---|---|---|---|---|
| Catalytic hydrogenation + etherification (EP0391070) | High (up to 85% intermediate) | Hours (6 h etherification) | Moderate | Low (avoids cyanobromide) | High |
| Mannich + debenzylation + reduction + hydrolysis (CN100430376C) | ≥74% total | Moderate (multi-step) | Moderate | Low (mild conditions) | High |
| Halide intermediate + nucleophilic substitution (US4018895A) | Moderate | Long (up to 5 days) | High | Higher (long reflux, toxic reagents) | Moderate |
- The catalytic hydrogenation route avoids the use of toxic cyanobromide reagents and cumbersome demethylation steps, improving safety and yield.
- The Mannich reaction-based method offers a cost-effective and environmentally friendly approach with mild conditions and good overall yield.
- The halide intermediate method, while classical, suffers from long reaction times and lower yields, making it less attractive for large-scale production.
- Use of bases such as potassium t-butoxide and potassium iodide in etherification steps enhances reaction rates and selectivity.
- Crystallization and purification steps are critical for obtaining high-purity final products, often involving cooling protocols and solvent washes.
The preparation of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is best achieved through modern catalytic hydrogenation followed by selective etherification, or via a multi-step Mannich and reduction sequence, both offering high yields, mild conditions, and industrial scalability. Classical halide substitution methods remain useful but are less efficient. Selection of method depends on available equipment, desired scale, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce secondary or tertiary amines .
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies :
- The compound has been studied for its role as a selective serotonin reuptake inhibitor (SSRI). It inhibits the uptake of serotonin in synaptosomes with a Ki value of M, indicating strong binding affinity . This characteristic positions it as a potential candidate for treating depression and anxiety disorders.
- Biological Activity :
-
Anticancer Research :
- Preliminary investigations indicate that this compound may possess cytotoxic effects against certain cancer cell lines. Its mechanism involves modulation of biochemical pathways related to cell proliferation and apoptosis . Further studies are required to elucidate its full potential as an anticancer agent.
Case Study 1: Antidepressant Efficacy
A study focused on the antidepressant properties of this compound highlighted its effectiveness in modulating serotonin levels in animal models. The results indicated a significant reduction in depressive behaviors correlated with increased serotonin availability in the synaptic cleft .
Case Study 2: Allergic Response Modulation
Research has shown that this compound can inhibit histamine release from mast cells, suggesting its utility in treating allergic conditions. Laboratory tests demonstrated a dose-dependent inhibition of histamine release when exposed to this compound.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of N-methyl-substituted amines with aromatic and fluorinated substituents. Below is a comparative analysis with key analogs:
*Estimated based on structural analogs.
Impact of Fluorination
The trifluoromethyl group in this compound significantly alters its electronic and steric properties compared to non-fluorinated analogs:
- Metabolic Stability: Fluorination reduces susceptibility to oxidative metabolism, extending half-life in vivo (a property observed in fluorinated amino acids ).
- Lipophilicity : The -CF₃ group raises logP, improving membrane permeability but possibly reducing aqueous solubility.
Biological Activity
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and ability to interact with biological membranes. The molecular formula is C₉H₁₀F₃N, with a molecular weight of approximately 189.18 g/mol. The trifluoromethyl group significantly influences the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to H₁ receptors, which are implicated in allergic responses and inflammation. This interaction can lead to modulation of biochemical pathways that may provide therapeutic benefits in treating allergic conditions.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antihistaminic Effects : It competes with histamine for H₁ receptor sites in various tissues, potentially reducing allergic reactions and inflammation.
- Enzyme Interaction : The compound may also interact with enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound effectively inhibits H₁ receptors in cell lines, leading to decreased histamine-induced responses.
- Toxicity Assessments : Quantitative structure–activity relationship (QSAR) models have been developed to predict the acute oral toxicity of compounds similar to this compound. These models suggest that the presence of the trifluoromethyl group contributes to its toxicity profile .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine | C₉H₁₀F₃N | Methyl substitution on nitrogen enhances lipophilicity |
| 4-(Trifluoromethyl)aniline | C₈H₈F₃N | More polar due to amino group directly attached to ring |
| 1-(Trifluoromethyl)phenylethylamine | C₉H₁₁F₃N | Different chain length affects pharmacokinetics |
The distinct trifluoromethyl substitution combined with the phenyl and propylamine structure enhances this compound's potential biological interactions compared to other amine derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3,3,3-trifluoro-1-phenyl-2-propylamine with methyl iodide under basic conditions (e.g., KCO in DMF) at 60–80°C for 12–24 hours. Monitoring reaction progress via -NMR is critical due to the trifluoromethyl group’s distinct chemical shifts .
- Key Parameters : Temperature control (to avoid side reactions), stoichiometric excess of methylating agent (≥1.2 equivalents), and inert atmosphere (to prevent oxidation of intermediates).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% target peak area).
- Spectroscopy :
- - and -NMR to confirm methyl and trifluoromethyl group integration .
- IR spectroscopy for amine N–H stretches (3200–3400 cm) and C–F vibrations (1100–1200 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 260.1 (calculated for CHFN) .
Advanced Research Questions
Q. What contradictory data exist regarding the compound’s stability under varying pH conditions, and how can these discrepancies be resolved?
- Data Conflicts : Some studies report hydrolysis of the trifluoromethyl group at pH < 2, while others suggest stability up to pH 1.5 .
- Resolution Strategy :
- Perform accelerated stability testing (40°C/75% RH) across pH 1–7 using LC-MS to track degradation products.
- Validate results with kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard conditions.
Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition studies?
- Hypothesis : The trifluoromethyl group’s electron-withdrawing effect enhances binding affinity to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) supports this, showing a ΔG of −9.2 kcal/mol for CYP450 isoforms .
- Experimental Validation :
- Synthesize analogs with –CF replaced by –CH or –Cl and compare IC values.
- Use X-ray crystallography to resolve ligand-enzyme complexes and identify key interactions.
Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising bioactivity?
- Approaches :
- Co-solvents : Use cyclodextrin-based formulations (e.g., 20% HP-β-CD) to enhance aqueous solubility (>5 mg/mL) .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in target tissues .
- Trade-offs : Monitor logP changes (target < 3) to maintain membrane permeability.
Key Recommendations for Researchers
- Synthesis : Prioritize nucleophilic substitution for higher yields but validate purity via -NMR .
- Handling : Store under nitrogen at −20°C to prevent oxidation of the amine group .
- Data Interpretation : Cross-reference spectral data with structurally similar compounds (e.g., N-Methyl-3,3-diphenylpropylamine) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
